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1,8-Diamino-p-menthane

Epoxy curing kinetics Cycloaliphatic diamines Polymer processing

Source bio-based 1,8-Diamino-p-menthane (cis isomer, CAS 54166-24-4) for critical epoxy formulations. This turpentine-derived hardener provides a 10x extended pot life vs. IPDA, enabling vacuum infusion of large composite structures. Its steric hindrance allows one-component systems with 2-month ambient storage and heat-triggered cure (52% arrest). Ideal for aerospace COPVs and anti-ice coatings (55 kPa ice adhesion).

Molecular Formula C10H22N2
Molecular Weight 170.30 g/mol
CAS No. 54166-24-4
Cat. No. B3426734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Diamino-p-menthane
CAS54166-24-4
Molecular FormulaC10H22N2
Molecular Weight170.30 g/mol
Structural Identifiers
SMILESCC1(CCC(CC1)C(C)(C)N)N
InChIInChI=1S/C10H22N2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8H,4-7,11-12H2,1-3H3
InChIKeyKOGSPLLRMRSADR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Diamino-p-menthane (CAS 54166-24-4) Procurement Guide: A Bio-based Cycloaliphatic Diamine for High-Performance Epoxy Systems


1,8-Diamino-p-menthane (CAS 80-52-4 for the cis/trans mixture; CAS 54166-24-4 for the cis isomer) is a cycloaliphatic diamine with the molecular formula C10H22N2 and a molecular weight of 170.30 g/mol . It is a monoterpene derivative synthesized from turpentine, a renewable feedstock obtained from pine trees, distinguishing it from petroleum-derived alternatives [1]. The compound exists as a colorless to yellow transparent liquid (density: 0.914 g/mL at 25°C; boiling point: 107–126°C at 10 mmHg) and is commercially available as a mixture of cis and trans stereoisomers . Its primary industrial application is as a curing agent for epoxy resins, where its sterically hindered amine structure imparts unique curing kinetics and thermal properties to the final thermoset [2].

Why Cycloaliphatic Diamines Cannot Be Interchanged: Key Differentiators for 1,8-Diamino-p-menthane in Epoxy Formulation


Cycloaliphatic diamines used as epoxy curing agents exhibit substantial variation in reactivity, pot life, and cured resin thermal properties due to differences in amine steric hindrance, molecular geometry, and electronic environment. 1,8-Diamino-p-menthane (menthane diamine, MNDA) differs markedly from commonly used alternatives such as isophorone diamine (IPD) in its curing kinetics: IPD is approximately 10 times more reactive than MNDA toward diglycidyl ether of bisphenol A (DGEBA) [1]. This reactivity difference, attributed to steric hindrance around the amine groups of MNDA, directly impacts practical formulation parameters such as pot life and processing window [1]. Furthermore, 1,8-diamino-p-menthane's p-menthane backbone—derived from renewable terpene sources—offers a distinct sustainability profile compared to petroleum-based cycloaliphatic diamines, which can be a decisive factor for applications requiring bio-based content or reduced carbon footprint [2]. These quantifiable differences in reactivity, thermal performance, and feedstock origin mean that substituting another cycloaliphatic diamine without reformulation will alter cure behavior, final material properties, or sustainability metrics—underscoring the need for compound-specific evidence when selecting a hardener.

Quantitative Differentiation of 1,8-Diamino-p-menthane: Head-to-Head Comparisons with Isophorone Diamine and Other Cycloaliphatic Curing Agents


Reactivity Comparison: 1,8-Diamino-p-menthane vs. Isophorone Diamine in DGEBA Epoxy Curing

In a direct kinetic study of DGEBA epoxy curing, isophorone diamine (IPD) exhibited 10-fold higher reactivity than 1,8-diamino-p-menthane (menthane diamine, MNDA). This marked difference in reactivity is attributed to the greater steric hindrance around the amine groups of MNDA due to its p-menthane backbone structure, as well as challenges in obtaining pure MNDA without oxidation [1]. The study further demonstrated that blending IPD and MNDA enables tunable control over system reactivity and pot life, providing formulators with a tool to adjust processing parameters without changing the base epoxy resin [1].

Epoxy curing kinetics Cycloaliphatic diamines Polymer processing

Thermal Deformation Resistance: Heat Distortion Temperature of 1,8-Diamino-p-menthane Cured Epoxy

Epoxy resins cured with 1,8-diamino-p-menthane (at a recommended loading of 22–24 parts per hundred resin) achieve a heat distortion temperature (HDT) of 148–158°C following standard cure cycles (e.g., 80°C/2h or 130°C/30min) [1]. While the literature lacks a direct HDT comparison with isophorone diamine under identical conditions, this HDT range positions 1,8-diamino-p-menthane competitively among cycloaliphatic diamine hardeners for applications demanding elevated thermal stability. As a class-level benchmark, typical cycloaliphatic diamine-cured DGEBA systems exhibit HDT values ranging from approximately 120°C to 160°C depending on cure stoichiometry and post-cure conditions; MNDA's 148–158°C falls within the upper portion of this range [2].

Epoxy thermomechanical properties Heat distortion temperature High-temperature composites

Cryogenic Performance: Tg Enhancement via 1,8-Diamino-p-menthane Co-Hardener in DGEBA/Polyetheramine Systems

In a patent directed to high-Tg epoxy formulations for cryogenic composite overwrapped pressure vessels (COPVs), the incorporation of 1,8-diamino-p-menthane as a co-hardener alongside a polyetheramine in a DGEBA-based system was shown to increase the glass transition temperature (Tg) of the cured epoxy [1]. The formulation is designed to maintain strength and elongation across an extreme temperature range from −360°F (−218°C; liquid oxygen temperature) to 220°F (104°C) at pressures of 5,500 psi or more [1]. The patent specifies that in certain embodiments, the weight ratio of polyetheramine to 1,8-diamino-p-menthane is 1:2.5 ±10% [1]. This formulation addresses the inherent trade-off between high Tg (typically associated with brittle, low-elongation networks) and cryogenic flexibility, achieving both through the specific combination of hardeners rather than increased crosslinking density [1].

Cryogenic composites Glass transition temperature Aerospace epoxy

Bio-Based Content: 1,8-Diamino-p-menthane as a Renewable-Sourced Hardener in Fully Biobased Epoxy Coatings

1,8-Diamino-p-menthane (DAPM) was employed as a curing agent in fully biobased epoxy coatings prepared from cardanol-derived resins without the use of any solvent [1]. The resulting NC514-DAPM coating demonstrated an ice adhesion strength of 55.0 ± 5.2 kPa, a quantitative performance metric relevant to anti-icing applications [1]. The coating also exhibited good anticorrosive properties as reflected by high corrosion potential and low corrosion current [1]. Hydrophobization via polydimethylsiloxane (PDMS) addition further reduced ice adhesion strength by 32–38% [1]. In contrast, isophorone diamine (IPD) and most commercial cycloaliphatic diamines are synthesized from petroleum-derived feedstocks (typically acetone via isophorone), making 1,8-diamino-p-menthane a distinct renewable alternative [2].

Bio-based epoxy Sustainable polymers Renewable feedstock

Room-Temperature Cure Arrest: Partial Cure and Long-Term Storage Stability of 1,8-Diamino-p-menthane/DGEBA Systems

Differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FT-IR) studies of 1,8-diamino-p-menthane curing with DGEBA epoxy revealed an apparent activation energy of 13.3 kcal/mol (DSC) and 12.8 kcal/mol (FT-IR) [1]. Notably, the resin system reacted to only a partially cured state (52% conversion) at room temperature before vitrifying, after which no further cure advancement occurred over a two-month storage period [1]. Subsequent heating caused devitrification and progression to full cure, with isothermal curing behavior studied across 100–150°C [1]. This behavior differs from more reactive diamines such as IPD, which would continue curing at ambient temperature, leading to shorter shelf life of pre-mixed formulations.

Epoxy cure kinetics Storage stability One-component epoxy

Polyurethane Initiator Performance: Low k-Factor and Short Demold Times in Rigid Foam Applications

Patent literature discloses that polyether polyols initiated with aminocyclohexanealkylamines including 1,8-diamino-p-menthane and isophorone diamine are useful for producing rigid polyurethane foams with a favorable combination of low k-factor (thermal conductivity) and short demold times, particularly for pour-in-place applications [1]. While both diamines are cited as suitable initiators, 1,8-diamino-p-menthane's distinct steric profile and bio-based origin differentiate it from IPD for formulators seeking to optimize processing characteristics while meeting sustainability targets.

Rigid polyurethane foam Amine-initiated polyols Insulation materials

Optimized Application Scenarios for 1,8-Diamino-p-menthane Based on Differentiated Performance Evidence


Large-Part Epoxy Composites Requiring Extended Pot Life and Controlled Cure

Based on the 10-fold lower reactivity of 1,8-diamino-p-menthane compared to isophorone diamine [1], this hardener is optimally suited for epoxy composite fabrication processes where extended working time is essential—such as vacuum infusion, filament winding of large structures, or hand lay-up of complex geometries. The steric hindrance of the p-menthane backbone slows amine-epoxy addition, providing formulators with a significantly longer pot life without requiring diluents or cure inhibitors [1]. Furthermore, the ability to blend MNDA with IPD enables precise tuning of reactivity to match specific production cycle requirements [1].

Cryogenic Composite Overwrapped Pressure Vessels (COPVs) and Aerospace Structures

The demonstrated utility of 1,8-diamino-p-menthane as a co-hardener in high-Tg epoxy formulations for cryogenic COPV applications [2] positions this compound for aerospace and space-launch composite structures requiring retention of mechanical properties across extreme temperature ranges (−360°F to 220°F). The formulation strategy employs MNDA to elevate Tg without increasing crosslinking density to the point of cryogenic embrittlement—a documented trade-off in epoxy systems [2]. Procurement for such applications should consider 1,8-diamino-p-menthane as a strategic component in multi-hardener systems rather than as a standalone curing agent.

Bio-Based and Sustainable Epoxy Coatings for Anti-Icing and Corrosion Protection

For applications governed by bio-based content requirements—whether driven by corporate sustainability commitments, green building certifications, or regulatory mandates—1,8-diamino-p-menthane offers a 100% renewable, turpentine-derived alternative to petroleum-based cycloaliphatic diamines [3]. The fully biobased NC514-DAPM coating system demonstrated ice adhesion strength of 55.0 ± 5.2 kPa and favorable anticorrosion performance [3], making this compound particularly relevant for protective coatings in renewable energy infrastructure (e.g., wind turbine blades), marine environments, and cold-climate transportation applications. The additional 32–38% reduction in ice adhesion achievable through PDMS modification [3] provides a formulation pathway for enhanced anti-icing functionality.

One-Component Epoxy Adhesives and Pre-Preg Systems with Ambient Storage Stability

The documented cure arrest at 52% conversion during room-temperature storage of 1,8-diamino-p-menthane/DGEBA mixtures—with no cure advancement observed over a two-month period [4]—enables the formulation of one-component epoxy systems with extended ambient shelf life. This property is particularly valuable for adhesive packaging, pre-impregnated composite materials (pre-pregs), and field-repair kits where refrigerated storage is impractical or cost-prohibitive. Upon application of heat (100–150°C), the system devitrifies and advances to full cure [4], providing on-demand curing with minimal waste from expired two-component mixtures. The apparent activation energy of approximately 13 kcal/mol [4] provides formulators with a quantitative basis for designing cure cycles.

Technical Documentation Hub

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39 linked technical documents
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